N-(2-methylpentan-2-yl)benzamide
Description
N-(2-methylpentan-2-yl)benzamide is a benzamide derivative characterized by a branched alkyl substituent (2-methylpentan-2-yl) attached to the benzamide nitrogen. The compound’s structure comprises a benzoyl group linked to a tertiary amine-bearing alkyl chain, which confers steric hindrance and influences its physicochemical and biological properties. Benzamides are widely studied for applications in medicinal chemistry (e.g., enzyme inhibition), materials science (e.g., corrosion inhibition), and organic synthesis (e.g., directing groups in catalysis) .
Properties
IUPAC Name |
N-(2-methylpentan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-10-13(2,3)14-12(15)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSDWTWFJFFEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)NC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpentan-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpentan-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
N-(2-methylpentan-2-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylpentan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to various biological effects, including anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Differences
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., chloro, trifluoromethyl in CTB,7 ) enhance electrophilicity and biological activity, whereas alkyl groups (e.g., 2-methylbutan-2-yl ) may improve lipophilicity and membrane permeability.
Table 2: Reaction Kinetics Comparison (Ultrasonic vs. Conventional Methods)
| Compound Class | Conventional Reflux (Time/Yield) | Ultrasonic Irradiation (Time/Yield) | Efficiency Gain |
|---|---|---|---|
| 4-(Benzyloxy)-N-(3-chloro-2-substitutedphenyl-4-oxoazetidin-1-yl)benzamide | 6–8 hours / 65–75% | 1–2 hours / 85–92% | ~80% faster |
- This suggests that adopting green chemistry techniques could optimize its synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
